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Compound of Interest

Compound Name: 2,6-dibromo-7H-purine

Cat. No.: B071965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-
dibromo-7H-purine, a key intermediate in the synthesis of various biologically active purine
derivatives. Due to the limited availability of directly published experimental spectra, this
document presents a combination of predicted data from reliable computational sources and
established experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2,6-dibromo-7H-purine. This information is crucial
for the identification, characterization, and purity assessment of the compound.

Table 1: Predicted *H NMR Spectral Data of 2,6-dibromo-7H-purine (DMSO-ds, 400 MHZz)

Chemical Shift (8) ppm Multiplicity Assignment
~8.5 Singlet C8-H
~14.0 Broad Singlet N7-H

Note: Predicted chemical shifts can vary depending on the computational method and solvent
used. Experimental verification is recommended.
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Table 2: Predicted 3C NMR Spectral Data of 2,6-dibromo-7H-purine (DMSO-ds, 100 MHz)

Chemical Shift (8) ppm Assighment
~155 C4
~152 C2
~148 C6
~145 C8
~125 C5

Note: Predicted chemical shifts can vary depending on the computational method and solvent
used. Experimental verification is recommended.

Table 3: Predicted IR Absorption Bands of 2,6-dibromo-7H-purine

Wavenumber (cm—2) Intensity Assignment
~3100-3000 Medium N-H Stretch
) C=C and C=N Stretching
~1600-1450 Medium to Strong _
(Aromatic)
~1300-1000 Medium C-N Stretching
Below 800 Strong C-Br Stretching

Note: Predicted IR frequencies are typically calculated for the gas phase and may differ from
experimental values obtained in the solid state (e.g., KBr pellet or ATR).

Table 4: Predicted Mass Spectrometry Data of 2,6-dibromo-7H-purine
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miz Relative Abundance (%) Assighment

[M]+, [M+2]+, [M+4]+ (Isotopic

277.86/279.86 / 281.86 High

pattern for 2 Br atoms)
199/201 Medium [M - Br]+
172 /174 Medium [M - Br- HCNJ+

Note: The mass spectrum of a compound with two bromine atoms will exhibit a characteristic
isotopic pattern due to the presence of 7°Br and 8!Br isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the experimental spectroscopic data for
2,6-dibromo-7H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dibromo-7H-purine in 0.5-0.7
mL of deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.
o Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
o Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.

e 13C NMR Acquisition:
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o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid 2,6-dibromo-7H-purine sample
directly onto the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-
400 cm~1,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - El):
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

e Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:
o lonize the sample using a standard electron energy of 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

o The resulting mass spectrum will show the molecular ion peak and various fragment ions.
The isotopic pattern for two bromine atoms should be clearly visible.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2,6-dibromo-7H-purine.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-dibromo-7H-purine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071965#spectroscopic-data-of-2-6-dibromo-7h-
purine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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